4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine
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Overview
Description
4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a piperidine ring, and a phenyl-substituted oxadiazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the 3-phenyl-1,2,4-oxadiazole intermediate, which is then coupled with a pyridine derivative. This intermediate is further reacted with piperidine and morpholine under controlled conditions to yield the final product. Common reagents used in these reactions include various organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing methods.
Substitution: Halogenating agents, alkylating agents, and various catalysts are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}piperazine
- 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}pyrrolidine
Uniqueness
4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its morpholine ring, in particular, provides distinct reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C23H25N5O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
morpholin-4-yl-[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H25N5O3/c29-23(28-13-15-30-16-14-28)18-8-11-27(12-9-18)21-19(7-4-10-24-21)22-25-20(26-31-22)17-5-2-1-3-6-17/h1-7,10,18H,8-9,11-16H2 |
InChI Key |
FRLBIKBOUMLDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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